N-methyl-N'-(propargyl-PEG4)-Cy5 spectral properties
N-methyl-N'-(propargyl-PEG4)-Cy5 spectral properties
An In-depth Technical Guide to the Spectral Properties of N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of N-methyl-N'-(propargyl-PEG4)-Cy5, a cyanine-based fluorescent dye. The information herein is intended to assist researchers, scientists, and drug development professionals in the effective application of this fluorophore in various experimental settings. This document outlines the key quantitative spectral data, detailed experimental protocols for their determination, and a visual representation of the experimental workflow.
Core Spectral Properties
N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent molecule characterized by its excitation and emission in the far-red region of the electromagnetic spectrum. These properties make it a valuable tool for a range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, where minimizing background autofluorescence is critical. The quantitative spectral properties are summarized in the table below.
| Spectral Property | Value | Units |
| Excitation Maximum (λ_ex_) | 649[1][2][3] | nm |
| Emission Maximum (λ_em_) | 667[1][2][3] | nm |
| Molar Extinction Coefficient (ε) | 232,000[4] | M⁻¹cm⁻¹ |
| Quantum Yield (Φ_F) | ~0.28* | - |
*Note: The quantum yield provided is for the structurally similar and commonly used Sulfo-Cy5 dye and serves as a reliable estimate.[1][5][]
Experimental Protocols
Accurate determination of the spectral properties of fluorescent dyes is essential for their effective use. The following section details the standard methodologies for measuring the key spectral parameters of N-methyl-N'-(propargyl-PEG4)-Cy5.
Determination of Excitation and Emission Maxima
The excitation and emission maxima are determined using a spectrofluorometer.
Methodology:
-
Sample Preparation: Prepare a dilute solution of N-methyl-N'-(propargyl-PEG4)-Cy5 in a spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS) or ethanol). The concentration should be low enough to avoid inner filter effects, typically with an absorbance below 0.1 at the excitation maximum.[7][8]
-
Excitation Spectrum Measurement:
-
Emission Spectrum Measurement:
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using a UV-Vis spectrophotometer and the Beer-Lambert law.
Methodology:
-
Sample Preparation: Prepare a series of solutions of N-methyl-N'-(propargyl-PEG4)-Cy5 of known concentrations in a suitable solvent.
-
Absorbance Measurement:
-
Measure the absorbance of each solution at the excitation maximum (649 nm) using a spectrophotometer with a 1 cm path length cuvette.[11]
-
-
Calculation:
-
Plot the absorbance at 649 nm versus the molar concentration of the dye.
-
The slope of the resulting linear regression is the molar extinction coefficient (ε) in M⁻¹cm⁻¹. This is based on the Beer-Lambert law, A = εcl, where A is absorbance, c is the molar concentration, and l is the path length in cm.[11][12]
-
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ_F_) is the ratio of photons emitted to photons absorbed. The comparative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield, is the most common approach.[8][13]
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties similar to N-methyl-N'-(propargyl-PEG4)-Cy5. A suitable standard for Cy5 dyes is Cresyl Violet in methanol (B129727) (Φ_F_ ≈ 0.54).
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the N-methyl-N'-(propargyl-PEG4)-Cy5 sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]
-
Absorbance and Fluorescence Measurement:
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
Integrate the area under the fluorescence emission curve for each measurement.[8]
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_F,sample_) can be calculated using the following equation: Φ_F,sample_ = Φ_F,std_ * (m_sample_ / m_std_) * (η_sample_² / η_std_²) where Φ_F,std_ is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and standard, the refractive index term cancels out.[8][13]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for characterizing the spectral properties of a fluorescent dye like N-methyl-N'-(propargyl-PEG4)-Cy5.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. N-methyl-N'-(propargyl-PEG4)-Cy5, 2107273-04-9 | BroadPharm [broadpharm.com]
- 3. tebubio.com [tebubio.com]
- 4. cenmed.com [cenmed.com]
- 5. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 7. edinst.com [edinst.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 12. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]
- 13. agilent.com [agilent.com]
